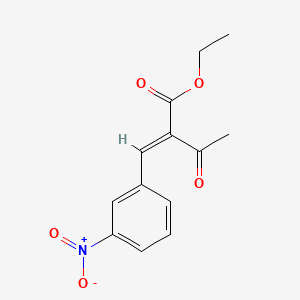

Ethyl 2-(3-nitrobenzylidene)acetoacetate

説明

Significance of β-Keto Ester Derivatives in Organic Synthesis

β-Keto esters are a class of organic compounds that are of paramount importance in the field of organic synthesis. researchgate.net Their structure, which includes both a ketone and an ester functional group separated by a methylene (B1212753) group, imparts unique chemical reactivity that makes them versatile building blocks for a wide array of more complex molecules. researchgate.netnih.gov The presence of both electrophilic (at the carbonyl carbons) and nucleophilic (at the α-carbon) sites allows them to participate in a variety of chemical transformations. researchgate.netnih.gov

One of the most notable features of β-keto esters, such as ethyl acetoacetate (B1235776), is the acidity of the α-hydrogens. wordpress.com This acidity facilitates the formation of a stabilized enolate ion, which can then act as a potent nucleophile in carbon-carbon bond-forming reactions. This reactivity is central to classic reactions like the Claisen condensation, which is used for their synthesis, as well as alkylation and acylation reactions. wordpress.comnih.gov Furthermore, β-keto esters can undergo selective hydrolysis and decarboxylation to yield either ketones (ketonic hydrolysis) or carboxylic acids (acidic hydrolysis), providing synthetic routes to a diverse range of substituted products. wordpress.com Their utility extends to being key precursors in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and dihydropyridines. wordpress.comnih.gov

Research Context of α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds are a fundamental class of molecules in organic chemistry characterized by a carbon-carbon double bond conjugated to a carbonyl group. mdpi.comyoutube.com This conjugation gives rise to a unique electronic structure that dictates their reactivity. The system allows for 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon, making them versatile electrophiles. wordpress.commdpi.com This dual reactivity allows for the construction of complex molecular architectures from simple precursors.

These compounds are key building blocks in a multitude of synthetic pathways. nih.govresearchgate.net The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, is a common and efficient method for their preparation. thermofisher.comacgpubs.org The reactivity of α,β-unsaturated carbonyl compounds is harnessed in numerous named reactions and is central to the synthesis of many natural products and pharmaceuticals. Their ability to undergo cycloaddition reactions and serve as Michael acceptors makes them indispensable tools for the synthetic chemist. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPMSDPIOQUWFE-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39562-16-8 | |

| Record name | Ethyl 2-(3-nitrobenzylidene)acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(3-nitrobenzylidene)acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butanoic acid, 2-[(3-nitrophenyl)methylene]-3-oxo-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes

The synthesis of Ethyl 2-(3-nitrobenzylidene)acetoacetate is predominantly achieved through well-established chemical reactions. The primary and most documented method involves the Knoevenagel condensation, a reliable technique for forming carbon-carbon bonds.

Knoevenagel Condensation as a Primary Synthetic Strategy

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and serves as the principal strategy for synthesizing this compound. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, ethyl acetoacetate (B1235776), to a carbonyl group of an aldehyde, specifically 3-nitrobenzaldehyde (B41214). wikipedia.orgthermofisher.com The process is typically facilitated by a catalytic amount of a weak base, such as an amine, and is followed by a dehydration reaction to yield the final α,β-unsaturated product. wikipedia.org The reaction is notable for its effectiveness with aldehydes and compounds containing active methylene (B1212753) groups flanked by two electron-withdrawing groups, such as the acetoacetic ester. thermofisher.com

The choice and optimization of the catalyst are critical for maximizing the yield and purity of this compound. Both acid and base-catalyzed systems have been extensively investigated to fine-tune the reaction conditions.

Acid catalysts have been effectively employed in the synthesis of the title compound. One documented method utilizes concentrated sulfuric acid to catalyze the condensation of a methoxy (B1213986) ethyl acetoacetate with m-nitrobenzaldehyde. google.com In this process, the concentrated sulfuric acid is added dropwise to the acetoacetate derivative at a controlled temperature before the introduction of the aldehyde. google.com This approach has been reported to produce high purity (over 99%) and high yield (over 70%) of the desired product under mild conditions. google.com

Glacial acetic acid is also used, often in conjunction with a base catalyst like piperidine (B6355638). google.com In the synthesis of a related compound, 2-methoxythis compound, glacial acetic acid and piperidine are added to a solution of the reactants in isopropanol (B130326). google.com This catalytic system demonstrates the synergistic effect of an acid and a base in promoting the condensation. Another approach involves using trifluoroacetic acid with piperidine in benzene (B151609). researchgate.net

Table 1: Examples of Acid-Catalyzed Synthesis Conditions

| Catalyst System | Reactants | Solvent | Key Conditions | Reported Yield | Reference |

| Concentrated Sulfuric Acid | Methoxy ethyl acetoacetate, m-nitrobenzaldehyde | Ethyl Acetate (B1210297) | Catalyst addition at 5-10°C; reaction at room temp. | >70% | google.com |

| Glacial Acetic Acid / Piperidine | 2-Methoxyethyl acetoacetate, 3-nitrobenzaldehyde | Isopropanol | Reaction at 40°C, then 20°C, then 0°C | 90% | google.com |

| Trifluoroacetic Acid / Piperidine | Ethyl acetoacetate, 4-fluorobenzaldehyde | Benzene | Reflux | Not specified | researchgate.net |

Weakly basic amines are the most common catalysts for the Knoevenagel condensation. wikipedia.org Piperidine, often used with glacial acetic acid, is a highly effective catalyst for the reaction between 3-nitrobenzaldehyde and an acetoacetate ester. google.com The reaction of benzaldehyde (B42025) with ethyl acetoacetate using piperidine as the catalyst was one of the early experiments conducted by Knoevenagel himself. thermofisher.com Other amines, such as diethylamine, have also been used historically. thermofisher.com The scope of suitable base catalysts extends to ethylenediamine (B42938) and other amino acids, which can promote the reaction under homogenous conditions. aston.ac.uk

The amount of catalyst used can have a significant impact on the reaction's outcome. Research on a closely related synthesis showed that varying the molar quantity of the piperidine acetate catalyst led to slight variations in the final yield, highlighting the importance of catalyst loading optimization. google.com

Table 2: Effect of Catalyst Amount on Yield for a Related Condensation

| Moles of Piperidine Acetate | Reaction Time | Yield (%) | Reference |

| 0.03 | Standard | 90 | google.com |

| 0.09 | Standard | 90.5 | google.com |

| 0.25 | Standard | 88.5 | google.com |

The choice of solvent is a critical parameter that influences the efficiency and selectivity of the Knoevenagel condensation. thermofisher.com Different solvent systems have been employed in the synthesis of this compound and its analogs.

In an acid-catalyzed approach using concentrated sulfuric acid, ethyl acetate was used as the solvent. google.com The process involves dissolving the final solid product in ethyl acetate, followed by washing, which aids in removing impurities and achieving high product purity. google.com Isopropanol is another effective solvent, particularly for the piperidine and acetic acid-catalyzed system, with the product crystallizing out of the solution upon cooling. google.com Benzene has also been reported as a solvent for this type of condensation, especially when conducted under reflux conditions. researchgate.net The importance of the solvent is underscored by studies on other Knoevenagel condensations, which have shown that reaction yields can vary significantly with the solvent used, with solvents like acetonitrile (B52724) sometimes offering superior results. researchgate.net In some cases, the reaction can be performed under solvent-free conditions, which has environmental benefits. bcrec.id

The temperature and duration of the reaction are crucial variables that must be carefully controlled to ensure optimal product formation and minimize side reactions.

For the synthesis using concentrated sulfuric acid in ethyl acetate, the initial addition of the catalyst is performed at a chilled temperature of 5–10 °C. Following the addition of 3-nitrobenzaldehyde, the reaction proceeds at room temperature for 2 to 3 hours and is then left to stand overnight, allowing the solid product to precipitate. google.com

In a different procedure utilizing piperidine and glacial acetic acid in isopropanol, a specific temperature profile is followed. The reaction mixture is first warmed to 40°C and maintained for 30 minutes. It is then cooled to 20°C and stirred for 16 hours, followed by a further cooling period to 0°C for 1 hour to maximize crystallization of the product. google.com

General studies on Knoevenagel condensations have shown a clear dependence of reaction conversion on temperature. For instance, in a solvent-free condensation of benzaldehyde and ethyl acetoacetate, catalytic activity increased significantly as the temperature was raised from 30°C to 80°C, but then dropped at higher temperatures (100-120°C), indicating an optimal temperature range for the reaction. bcrec.id

Table 3: Summary of Reaction Temperature and Time Profiles

| Catalyst System | Solvent | Temperature Profile | Time Profile | Reference |

| Concentrated H₂SO₄ | Ethyl Acetate | 5-10°C (catalyst addition), then Room Temperature | 2.5-3 hours, then stand overnight | google.com |

| Piperidine / Acetic Acid | Isopropanol | 40°C → 20°C → 0°C | 30 mins → 16 hours → 1 hour | google.com |

Optimization of Catalyst Systems

Alternative and Novel Synthetic Approaches

While the traditional Knoevenagel condensation using weak amine bases like piperidine is common, several alternative and novel methods have been explored to improve efficiency, yield, and environmental friendliness. mychemblog.comyoutube.com One alternative involves using concentrated sulfuric acid as a catalyst, which provides a pathway to high purity and yield through controlled reaction conditions and a specific aqueous workup. google.com

Research into greener synthetic protocols has identified catalysts such as agro-waste extracts and photo-activated carbon dots for Knoevenagel condensations. acgpubs.orgmdpi.com These methods often allow the reaction to proceed at room temperature and can simplify product isolation. acgpubs.org Furthermore, techniques like microwave irradiation and solvent-free conditions have been optimized for related syntheses, suggesting their applicability for producing this compound. researchgate.net A variety of other catalysts have been employed for Knoevenagel condensations, including Lewis acids, ionic liquids, zeolites, and polymer-supported catalysts, offering a broad toolkit for this transformation. researchgate.netresearchgate.net

| Catalyst/Method | Key Advantages | Relevant Source |

|---|---|---|

| Concentrated Sulfuric Acid | High purity (>99%) and yield (>70%) achieved. google.com | google.com |

| Microwave Irradiation | Reduced reaction times compared to conventional heating. researchgate.net | researchgate.net |

| Agro-Waste Extract | Environmentally benign, operates at room temperature. acgpubs.org | acgpubs.org |

| Photo-Activated Carbon Dots | Green photocatalytic method. mdpi.com | mdpi.com |

| Ionic Liquids | Can act as both solvent and catalyst, often recyclable. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Industrial Scale Production Considerations and Process Optimization

For large-scale synthesis, process optimization is critical to maximize yield and purity while maintaining economic viability. A documented method for a similar compound, 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester, highlights key optimization strategies. google.com This process was developed to overcome the low yields (around 30%) and impurities of previous methods. google.com

Key optimization parameters include reaction temperature, reactant ratios, and purification methods. For instance, maintaining a low temperature (5-10 °C) during the initial catalytic step, followed by reaction at room temperature, and allowing the product to precipitate overnight improves handling and initial purity. google.com The purification process is also crucial; dissolving the crude solid in a solvent like ethyl acetate followed by washing with deionized water effectively removes impurities, leading to a final product with over 99% purity and yields exceeding 70%. google.com Optimization studies for related reactions have shown that adjusting the molar ratio of reactants, such as using an excess of ethyl acetoacetate, can significantly improve yields. researchgate.net

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst Addition Temperature | 5–10 °C | Control reaction exothermicity. |

| Reaction Temperature | Room Temperature | Allow for steady reaction progression. |

| Post-Reaction | Overnight standing | Allows for solid product precipitation. |

| Purification | Dissolution in ethyl acetate and water washing | Removes impurities to achieve >99% purity. |

| Yield | >70% | Significant improvement over previous methods. |

Reaction Mechanisms

Elucidation of Knoevenagel Condensation Pathways

The Knoevenagel condensation pathway proceeds through several distinct steps. scienceinfo.com It begins with a base, typically a weak amine like piperidine, catalyzing the reaction. mychemblog.comwikipedia.orgchemistrylearner.com The base abstracts a proton from the active methylene compound (ethyl acetoacetate), creating a nucleophilic enolate ion. scienceinfo.com This enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. chemistrylearner.com The resulting intermediate is a β-hydroxy dicarbonyl compound, the aldol addition product. mychemblog.com This intermediate is generally unstable and undergoes a subsequent dehydration step to yield the final, stable α,β-unsaturated product. scienceinfo.comchemistrylearner.com

Role of Enolate Formation in Reactivity

The key to the reactivity of ethyl acetoacetate in the Knoevenagel condensation is the formation of its enolate ion. fiveable.me The methylene protons (α-hydrogens) located between the two carbonyl groups of ethyl acetoacetate are particularly acidic. wikipedia.orglibretexts.org This acidity is due to the ability of the adjacent electron-withdrawing ester and ketone groups to stabilize the resulting negative charge through resonance, delocalizing it over the oxygen atoms. fiveable.melibretexts.org

A mild base is sufficient to deprotonate the α-carbon and generate the resonance-stabilized enolate. wikipedia.orgscienceinfo.comchemistrylearner.com This enolate is a potent nucleophile. libretexts.org The use of a mild base is strategic, as a strong base could induce an undesired self-condensation of the aldehyde reactant. wikipedia.org The nucleophilic enolate readily attacks the carbonyl carbon of 3-nitrobenzaldehyde, initiating the carbon-carbon bond formation that is central to the reaction. nih.gov

Dehydration Steps in Product Formation

The final stage of the Knoevenagel condensation is the elimination of a water molecule from the β-hydroxy intermediate formed after the initial nucleophilic addition. mychemblog.comscienceinfo.comchemistrylearner.com This dehydration step is crucial as it creates the carbon-carbon double bond, resulting in the highly conjugated and stable final product, this compound. mychemblog.comsigmaaldrich.com The formation of this extended conjugated system is a strong thermodynamic driving force for the elimination of water. In some setups, the equilibrium of the reaction can be shifted further toward the product by actively removing the water as it is formed, for example, through azeotropic distillation. thermofisher.com

Reactivity and Transformational Chemistry

Electrophilic Nature and Nucleophilic Additions

The structure of ethyl 2-(3-nitrobenzylidene)acetoacetate features a carbon-carbon double bond conjugated with both a keto and an ester carbonyl group. This conjugation, further influenced by the strongly electron-withdrawing 3-nitro group on the benzene (B151609) ring, significantly polarizes the molecule. This polarization creates a pronounced electrophilic character at the β-carbon of the benzylidene group, making it highly susceptible to attack by nucleophiles.

This electrophilicity is fundamental to its role in various chemical transformations. The reaction that typically forms the title compound is the Knoevenagel condensation, which itself involves the nucleophilic addition of an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776), to an aldehyde, in this case, 3-nitrobenzaldehyde (B41214). researchgate.net

Once formed, the compound acts as an excellent Michael acceptor, readily undergoing conjugate additions. libretexts.org Nucleophiles will preferentially attack the β-carbon of the double bond, a characteristic reaction of α,β-unsaturated carbonyl compounds. uomustansiriyah.edu.iqyoutube.com This initial addition leads to the formation of a resonance-stabilized enolate intermediate. libretexts.orgnih.gov The stability of this intermediate is a key driver for the forward reaction, leading to a variety of addition products.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a hallmark reaction of this compound. libretexts.org This reaction involves the addition of a nucleophile (the Michael donor) to the electron-deficient β-carbon of the α,β-unsaturated system (the Michael acceptor). libretexts.orgnih.gov

A significant application of this compound is its role as a precursor in the Hantzsch synthesis of dihydropyridines (DHPs). beilstein-journals.orgresearchgate.net The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). beilstein-journals.orgresearchgate.netmdpi.com In a common variation, the pre-formed this compound (a chalcone-like intermediate) reacts with a β-ketoester and a nitrogen source. beilstein-journals.org

The generally accepted mechanism proceeds through the following key steps:

Formation of an enamine from the reaction of a β-ketoester (e.g., ethyl acetoacetate) and ammonia or ammonium acetate. beilstein-journals.org

The enamine then acts as the Michael donor, attacking the electrophilic β-carbon of this compound (the Michael acceptor). beilstein-journals.org

This addition forms a larger, acyclic intermediate.

Subsequent intramolecular cyclization via condensation (loss of a water molecule) leads to the formation of the dihydropyridine (B1217469) ring. researchgate.net

This reaction is crucial for synthesizing a wide array of 1,4-dihydropyridine (B1200194) derivatives, which are of significant interest in medicinal chemistry. beilstein-journals.org The use of substituted benzaldehydes, such as 3-nitrobenzaldehyde, allows for the preparation of DHPs with various substitution patterns on the phenyl ring. beilstein-journals.org The reaction between 3-nitrobenzaldehyde, ethyl acetoacetate, and ammonium acetate is a standard method for producing the corresponding 1,4-dihydropyridine. beilstein-journals.org Depending on reaction conditions, 1,2-dihydropyridine regioisomers can also be formed. researchgate.net

Table 1: Hantzsch Dihydropyridine Synthesis

| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|---|

| 3-Nitrobenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | Various catalysts (e.g., Lewis acids, organocatalysts), often under reflux or solvent-free conditions. beilstein-journals.orggeorgiasouthern.edu | 4-(3-nitrophenyl)-1,4-dihydropyridine | beilstein-journals.org |

| 2-Nitrobenzaldehyde (B1664092) | Ethyl Acetoacetate | Ammonia | Ethanol (B145695), reflux | Isomeric 1,4- and 1,2-dihydropyridines | researchgate.net |

The electrophilic double bond of this compound readily reacts with a range of soft nucleophiles in intermolecular Michael additions. libretexts.orgscispace.com This versatility allows for the synthesis of diverse molecular scaffolds. The reaction is a straightforward route to creating new carbon-carbon and carbon-heteroatom bonds. scispace.com

Common nucleophiles (Michael donors) that can be employed include:

Nitrogen Nucleophiles (Aza-Michael Addition): Amines and amides can add to the α,β-unsaturated system. scispace.com While amines are generally more reactive, less nucleophilic amides can also participate, often requiring base catalysis. scispace.com These reactions are fundamental for producing β-amino carbonyl compounds. scispace.com

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are potent nucleophiles for Michael additions, leading to the formation of β-thioether derivatives.

Carbon Nucleophiles: Enolates derived from other 1,3-dicarbonyl compounds or nitroalkanes can also act as Michael donors, enabling the extension of the carbon skeleton. libretexts.orguomustansiriyah.edu.iq

The general scheme for these additions involves the nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate to yield the final 1,4-adduct. libretexts.org

Reduction Reactions of the Nitro Group

The nitro group on the aromatic ring is a key functional handle that can be readily transformed into other functionalities, most commonly an amino group. This transformation is a critical step in many multi-step syntheses, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds to their corresponding anilines. This reaction is typically carried out using a metal catalyst and a source of hydrogen.

Commonly used catalytic systems include:

Palladium on carbon (Pd/C)

Platinum oxide (PtO₂)

Raney Nickel (Raney Ni)

The reaction involves the use of hydrogen gas (H₂), often under pressure, or a transfer hydrogenation reagent like formic acid or hydrazine (B178648). The process is generally clean and high-yielding. The reduction of the nitro group in this compound would yield ethyl 2-(3-aminobenzylidene)acetoacetate, a valuable intermediate for further functionalization, such as in the synthesis of heterocyclic compounds.

Table 2: Catalytic Hydrogenation of Aromatic Nitro Groups

| Catalyst | Hydrogen Source | General Conditions | Product |

|---|---|---|---|

| Pd/C, PtO₂, or Raney Ni | H₂ gas | Solvent (e.g., Ethanol, Ethyl Acetate), often at room temperature and elevated pressure | Aromatic Amine |

| Pd/C | Formic Acid / Potassium Formate | Transfer Hydrogenation | Aromatic Amine |

| Raney Ni | Hydrazine | Transfer Hydrogenation, often at room temperature | Aromatic Amine |

Besides catalytic hydrogenation, several other chemical reducing agents can effectively convert the nitro group to an amine. The choice of reagent can depend on the presence of other functional groups in the molecule and the desired selectivity.

Notable reducing agents for aromatic nitro groups include:

Tin(II) Chloride (SnCl₂): The reduction of nitroarenes using stannous chloride in an acidic medium (like concentrated HCl) is a classic and reliable method. beilstein-journals.org More modern protocols utilize SnCl₂·2H₂O in solvents like ethanol, sometimes with the aid of sonication to accelerate the reaction. beilstein-journals.org

Iron (Fe): Iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is an economical and effective method for nitro group reduction. beilstein-journals.org

Sodium Borohydride (B1222165) (NaBH₄) with Transition Metals: While sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group, its reducing power can be enhanced by the addition of transition metal salts, such as copper(II) chloride (CuCl₂). This combination provides a powerful reducing system capable of converting nitro groups to amines under mild conditions.

These alternative methods offer flexibility in synthetic planning, particularly when other functional groups sensitive to catalytic hydrogenation are present in the molecule.

Oxidation Reactions

Detailed studies specifically documenting the oxidation of this compound are not extensively available in the surveyed literature. However, the reactivity of its constituent functional groups, particularly the α,β-unsaturated carbonyl system, suggests potential oxidative pathways. In general, the carbon-carbon double bond in such systems can be susceptible to oxidative cleavage or epoxidation. For instance, reagents like ozone (O₃) followed by a reductive or oxidative workup could cleave the double bond. Epoxidation of the double bond could potentially be achieved using peroxy acids, although the electron-withdrawing nature of the adjacent carbonyl and phenyl groups might decrease the double bond's nucleophilicity, making the reaction less favorable compared to electron-rich alkenes.

The Baeyer-Villiger oxidation is another potential transformation, where a peroxy acid could oxidize the ketone moiety to form an ester. masterorganicchemistry.com However, the selectivity of such a reaction in the presence of the double bond and other functional groups would need to be carefully controlled.

Substitution Reactions

Nucleophilic Aromatic Substitution at the Nitro Group

The concept of nucleophilic aromatic substitution (SNAr) is highly relevant to the aromatic ring of this compound, but typically not through the direct displacement of the nitro group itself. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitro group. libretexts.orglibretexts.orgchemistrysteps.com

In a typical SNAr reaction, a nucleophile replaces a good leaving group, such as a halide, on the aromatic ring. chemistrysteps.comnih.gov For this compound, the nitro group is located at the meta position relative to the benzylidene substituent, and there are no halogen leaving groups on the ring. Direct nucleophilic substitution of an aromatic nitro group is generally a difficult reaction as the nitrite (B80452) ion (NO₂⁻) is a poor leaving group. Therefore, under standard SNAr conditions, displacement of the nitro group is not a characteristic reaction of this compound.

Functional Group Interconversions

The functional groups within this compound can be interconverted through various synthetic methods, with the reduction of the nitro group being the most prominent transformation.

Reduction of the Nitro Group: The aromatic nitro group can be readily reduced to a primary amine (aniline derivative). This transformation is significant as it changes a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reagents and catalytic systems can accomplish this reduction, offering a range of selectivities and mildness. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org

| Reagent/Catalyst | Conditions | Notes | Citation |

| H₂ / Pd/C | Catalytic hydrogenation | A common and efficient method. May also reduce the C=C double bond depending on conditions. | commonorganicchemistry.comtcichemicals.com |

| H₂ / Raney Nickel | Catalytic hydrogenation | Effective alternative to Pd/C, sometimes used to avoid dehalogenation (not applicable here). | masterorganicchemistry.comcommonorganicchemistry.com |

| Fe / Acid (e.g., HCl, Acetic Acid) | Metal/acid reduction | A classic and mild method for reducing nitro groups in the presence of other reducible functionalities. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sn / HCl | Metal/acid reduction | Another classic method for nitro group reduction. | masterorganicchemistry.com |

| SnCl₂ (Tin(II) chloride) | Metal salt reduction | Provides a mild method for reducing nitro groups selectively in the presence of other reducible groups. | commonorganicchemistry.com |

| Na₂S | Sulfide reduction | Can be useful when hydrogenation or acidic conditions are not compatible. | commonorganicchemistry.comwikipedia.org |

Other Interconversions:

Alkene Reduction: Catalytic hydrogenation, for instance with H₂ over a palladium catalyst, can reduce the exocyclic carbon-carbon double bond in addition to the nitro group. tcichemicals.comillinois.edu Selective reduction of the double bond while preserving the nitro group can be challenging but might be achieved with specific catalysts like the Shvo catalyst. tcichemicals.com

Keto Group Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This reduction is generally chemoselective, leaving the ester and nitro groups intact.

Ester Group Transformations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this reagent would also reduce the ketone and nitro groups. commonorganicchemistry.com

Condensation Reactions with Carbonyl Compounds

This compound is an α,β-unsaturated carbonyl compound, making it an excellent Michael acceptor. It can undergo conjugate addition reactions with a wide range of nucleophiles, known as Michael donors. libretexts.orglibretexts.org This reaction is a fundamental carbon-carbon bond-forming method. sctunisie.org

The reaction involves the 1,4-addition of a nucleophile to the β-carbon of the benzylidene moiety. Particularly stable enolates, such as those derived from other 1,3-dicarbonyl compounds (e.g., malonic esters, other β-keto esters), are effective Michael donors. libretexts.orglibretexts.org

The general mechanism proceeds via the formation of an enolate from the Michael donor using a base. This enolate then attacks the electron-deficient β-carbon of this compound, forming a new carbon-carbon bond and a new enolate intermediate, which is then protonated to yield the final 1,5-dicarbonyl adduct. libretexts.orgresearchgate.net

Transesterification Processes

The ethyl ester group of this compound can be exchanged with other alkoxy groups through transesterification. This reaction is particularly well-studied for β-keto esters and is crucial for modifying the ester functionality, for example, in the production of biodiesel. smolecule.com The reaction is reversible and often requires a catalyst. To drive the reaction to completion, an excess of the new alcohol is typically used, or the liberated ethanol is removed from the reaction mixture, for instance, with molecular sieves. nih.govresearchgate.net A variety of homogeneous and heterogeneous catalysts have been shown to be effective for the transesterification of ethyl acetoacetate and related compounds.

| Catalyst System | Alcohol Scope | Key Features | Citation |

| Boric Acid (B(OH)₃) | Primary, secondary, allylic, benzylic alcohols | Environmentally benign, provides high yields. Not suitable for tertiary alcohols. | nih.gov |

| Methylboronic Acid | Primary, secondary, tertiary, allylic, benzylic alcohols | Mild, environmentally benign protocol. Can be recovered and reused. | nih.gov |

| 3-Nitrobenzeneboronic Acid | Primary, secondary, tertiary, allylic, benzylic alcohols, thiols, amines | Effective Lewis acid catalyst at low loading. Broad substrate scope including transamidation. | nih.gov |

| Ceria on MFI Zeolite (CeO₂/MFI) | n-Amyl, cyclic, aryl, and tertiary alcohols | Efficient heterogeneous catalyst, works under solvent-free conditions and is recyclable. | scholarsresearchlibrary.com |

| Polyaniline-Sulfate Salt | Decanol, Hexanol | Heterogeneous catalyst, reaction typically performed at reflux. | google.com |

| Na₂Si₂O₅ | Methanol, n-propanol, isopropanol (B130326), n-butanol | Solid base catalyst, effective under mild conditions. | ntnu.no |

Chelation Chemistry and Complex Formation

This compound, as a β-dicarbonyl compound, possesses the ability to act as a chelating agent. This property arises from its keto-enol tautomerism. The enol form can deprotonate to form an enolate anion, where the two oxygen atoms are perfectly positioned to coordinate with a central metal ion, forming a stable six-membered chelate ring.

This chelation enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. While specific studies detailing the chelation of this compound itself are not prominent, its behavior is analogous to the well-documented chelation properties of ethyl acetoacetate. β-keto esters are known to form stable chelate complexes with a variety of metal ions, including transition metals like iron(III) and aluminum(III). The formation of such complexes can be useful in catalysis, analysis, and materials science.

Applications As a Synthetic Intermediate

Pharmaceutical Synthesis

This compound is a cornerstone in the construction of the 1,4-dihydropyridine (B1200194) (DHP) core, a privileged scaffold in medicinal chemistry. google.com Dihydropyridines are a major class of drugs known for their therapeutic effects. ijpcbs.commdpi.com

Ethyl 2-(3-nitrobenzylidene)acetoacetate is a critical intermediate in the Hantzsch dihydropyridine (B1217469) synthesis, a multi-component reaction that efficiently constructs the DHP ring system. google.comijpcbs.com This reaction typically involves the condensation of an aldehyde (in this case, m-nitrobenzaldehyde which is a precursor to the title compound), a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. google.com The pre-formed this compound, a product of the Knoevenagel condensation between m-nitrobenzaldehyde and ethyl acetoacetate (B1235776), serves as a key Michael acceptor in this process. nih.govnih.gov This pathway is fundamental to the industrial production of several widely used calcium channel blockers.

The synthesis of Nitrendipine, a dihydropyridine calcium channel blocker, directly utilizes this compound. In a typical Hantzsch reaction, this intermediate undergoes a cyclocondensation reaction with a second component, methyl 3-aminocrotonate.

The process involves a Michael addition of the enamine (methyl 3-aminocrotonate) to the activated double bond of this compound, followed by intramolecular cyclization and dehydration to form the stable dihydropyridine ring of Nitrendipine. One synthetic method describes reacting the intermediate with methyl 3-aminocrotonate in an organic solvent at elevated temperatures. patsnap.com Another documented procedure involves adding 150.0 kg of 2-(3-nitrobenzylidene) ethyl acetoacetate to ethanol (B145695), followed by 85.0 kg of methyl 3-aminocrotonate and a molecular sieve catalyst, heating the mixture to 65-70 °C for 16 hours to yield Nitrendipine. google.com

The synthesis of Cilnidipine involves a structurally similar intermediate, 2-(3-nitrobenzylidene)acetoacetic acid methoxyethyl ester. google.comwikipedia.org This intermediate is prepared via a Knoevenagel condensation of m-nitrobenzaldehyde with methoxyethyl acetoacetate, a reaction analogous to the preparation of the title compound. google.comwikipedia.org This benzylidene intermediate is then reacted with 3-aminocrotonic acid cinnamyl ester in an alcohol solvent, such as absolute ethanol, to undergo a Hantzsch-type cyclization, yielding the Cilnidipine crude product. nih.gov

Azelnidipine: The synthesis of Azelnidipine employs a closely related analogue, (Z)-isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate. google.com This key intermediate is synthesized through the Knoevenagel condensation of 3-nitrobenzaldehyde (B41214) and isopropyl acetoacetate in isopropanol (B130326), catalyzed by piperidine (B6355638) and acetic acid. google.com The resulting benzylideneacetoacetate then undergoes a modified Hantzsch condensation with a different amine-containing component, amidino groups acetic acid (1-dibenzo-p-methyl-aza-cyclobutane-3-yl) ester acetate (B1210297), in the presence of sodium methylate to form the final Azelnidipine molecule. google.com

Manidipine: The synthesis of Manidipine is a classic example of a three-component Hantzsch reaction where the benzylidene intermediate is formed in situ. The reaction involves the one-pot condensation of m-nitrobenzaldehyde, methyl 3-aminocrotonate, and a specific β-ketoester, 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate, in a solvent like isopropanol under heating. google.comgoogle.com In this process, m-nitrobenzaldehyde first reacts with the acetoacetate derivative to form the corresponding 2-(3-nitrobenzylidene)acetoacetate species, which immediately reacts with the enamine (methyl 3-aminocrotonate) to build the dihydropyridine ring of Manidipine. google.com

The synthesis of Nimodipine also proceeds via a Hantzsch-type reaction using an analogue of the title compound. Specifically, the intermediate used is 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester. This compound is condensed with isopropyl 3-aminocrotonate in a fatty alcohol solvent, such as ethanol. The reaction mixture is heated to facilitate the cyclization, ultimately forming the dihydropyridine core of Nimodipine with a reported yield of 87.6% in one example. google.com

Pranidipine is a dihydropyridine calcium channel blocker, and its core structure is assembled via the Hantzsch synthesis. This reaction involves the condensation of three key components: an aromatic aldehyde, a β-ketoester, and an ammonia source. While the general synthetic principle applies, the specific literature detailing the direct use of this compound as a pre-formed starting material for Pranidipine was not identified in the search results. The synthesis would proceed from m-nitrobenzaldehyde and the appropriate β-ketoester and amine precursors to form the Pranidipine structure.

Precursor for Dihydropyridine Calcium Channel Blockers

Agrochemical Development

While direct applications of this compound in agrochemical development are not extensively documented, the core structures derived from it, such as pyrazoles and dihydropyrimidinones, are known to have agrochemical relevance. The development of novel synthetic routes to these heterocyclic systems using versatile building blocks is an active area of research.

Synthesis of Heterocyclic Compounds

The reactivity of this compound and its parent compound, ethyl acetoacetate, makes them ideal substrates for multicomponent reactions (MCRs) to generate a variety of heterocyclic systems.

Ethyl acetoacetate is a common precursor in the synthesis of pyrazole (B372694) derivatives, particularly pyrano[2,3-c]pyrazoles. nih.gov These compounds are typically synthesized through a one-pot, multi-component reaction involving an aldehyde, malononitrile (B47326), a β-ketoester like ethyl acetoacetate, and hydrazine (B178648) hydrate. nih.gov Various catalysts and reaction conditions, including microwave irradiation and ultrasonication, have been employed to improve reaction efficiency and yields. nih.gov For example, the use of SnCl2 as a catalyst in the reaction of substituted aldehydes, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, and malononitrile has been reported. nih.gov Another approach utilizes potassium t-butoxide as a base catalyst in methanol. nih.gov These methods highlight the versatility of the acetoacetate scaffold in constructing complex heterocyclic systems like pyranopyrazoles.

A selection of reported methods for the synthesis of pyrazole derivatives using ethyl acetoacetate is presented below:

| Catalyst/Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

| SnCl₂ (Microwave) | Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | - | 1.4 h | 80 | nih.gov |

| KOtBu | Aromatic aldehyde, hydrazine hydrate, malononitrile, ethyl acetoacetate | Methanol | - | - | nih.gov |

| Mn/ZrO₂ (Ultrasonic) | Aromatic aldehyde, hydrazine hydrate, malononitrile, ethyl acetoacetate | Aqueous ethanol | 10 min | 98 | nih.gov |

| Lactic acid | Aryl aldehyde, hydrazine hydrate, malononitrile, ethyl acetoacetate | Water | - | Excellent | ijcps.com |

The Biginelli reaction, a classic multi-component condensation, is a cornerstone for the synthesis of 3,4-dihydropyrimidinones (DHPMs). nih.gov This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and urea (B33335) or thiourea. nih.govdergipark.org.tr DHPMs are of significant interest due to their wide range of therapeutic and pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities. nih.govdergipark.org.tr

The synthesis of DHPMs often utilizes ethyl acetoacetate as the β-dicarbonyl component. The reaction mechanism involves the acid-catalyzed formation of an iminium ion from the aldehyde and urea, which then undergoes nucleophilic attack by ethyl acetoacetate, followed by cyclization and dehydration to yield the final dihydropyrimidinone ring. jmchemsci.com Various catalysts, including mineral acids, Lewis acids, and even green catalysts like phosphate (B84403) fertilizers and hydrogels, have been employed to improve the efficiency of the Biginelli reaction. dergipark.org.trjmchemsci.comchemmethod.com

The following table summarizes different catalytic systems used for the synthesis of dihydropyrimidinone derivatives from ethyl acetoacetate:

| Catalyst | Aldehyde | Other Reactants | Solvent | Yield (%) | Reference |

| Concentrated H₂SO₄ | 4-Methoxybenzaldehyde | Urea, ethyl acetoacetate | - | 79.4 (at pH 5) | jmchemsci.com |

| Granite/Quartz | Benzaldehyde (B42025) | Urea, ethyl acetoacetate | Ethanol | 64-68 | nih.gov |

| Phosphate Fertilizers (MAP, DAP, TSP) | Aromatic aldehydes | Urea/thiourea, dicarbonyl compounds | Ethanol | up to 98 | dergipark.org.tr |

| Hydrogel | 4-Chlorobenzaldehyde | Urea, ethyl acetoacetate | Ethanol | 94 | chemmethod.com |

Production of Dyes and Pigments

The chromophoric nitro group and the conjugated system present in this compound suggest its potential as a precursor for the synthesis of dyes and pigments. The Knoevenagel condensation, a key reaction in the synthesis of this compound, is a widely used method for creating carbon-carbon double bonds, which are fundamental to the structure of many chromophores. nih.govresearchgate.net Further chemical modifications of the nitro group and the aromatic ring could lead to a range of colored compounds.

Materials Science Applications

The molecular structure of this compound, with its potential for polymerization and incorporation into larger molecular frameworks, opens up possibilities for its use in materials science. The presence of reactive functional groups allows for its integration into polymers or organic frameworks, potentially leading to materials with interesting optical or electronic properties.

Precursor for Photochromic Materials

The incorporation of a nitrobenzylidene group into the structure of this compound suggests its potential as a precursor for photochromic materials. The nitroaromatic system is a well-known chromophore, and molecules containing the o-nitrobenzyl group, in particular, are noted for their photochromic properties, often undergoing reversible color changes upon exposure to ultraviolet light. While specific, large-scale applications of this compound in this field are not extensively documented in mainstream literature, its structural framework is of significant interest. The electronic properties conferred by the nitro group and the conjugated system make it a candidate for research into novel photochromic compounds, where structural modifications could tune the wavelength of absorption and the stability of the colored state.

General Organic Synthesis

In the broader context of organic synthesis, this compound is a reagent with considerable utility in constructing complex molecular architectures.

Formation of New Carbon-Carbon Bonds

A primary application of this compound is in the formation of new carbon-carbon bonds via the Michael reaction. libretexts.org This compound is an activated α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. libretexts.orglibretexts.org The conjugate addition of a nucleophile (a Michael donor) to the β-carbon of the benzylidene group is facilitated by the electron-withdrawing effects of the adjacent nitro group and the two carbonyl functionalities. libretexts.org

The reaction involves the addition of a stable enolate ion to the electrophilic double bond, resulting in the formation of a new C-C single bond and a 1,5-dicarbonyl product or a similarly functionalized molecule. libretexts.orglibretexts.org This method is a cornerstone of synthetic chemistry for creating more complex carbon skeletons.

Table 1: Potential Michael Donors for Reaction with this compound

| Donor Class | Specific Example |

|---|---|

| β-Diketones | Acetylacetone |

| β-Ketoesters | Ethyl acetoacetate |

| Malonic Esters | Diethyl malonate |

| β-Ketonitriles | Cyanoacetone |

| Nitroalkanes | Nitromethane |

| Organocuprates | Lithium dimethylcuprate |

This table is illustrative of the types of nucleophiles that can participate in a Michael addition with the title compound, based on general principles of the reaction. libretexts.orglibretexts.org

Role in Knorr Pyrrole (B145914) Synthesis

The Knorr pyrrole synthesis is a classic and widely used method for preparing substituted pyrroles. wikipedia.org It traditionally involves the condensation of an α-aminoketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwordpress.com

While this compound itself is not a direct starting material in the original Knorr synthesis, its parent structure, ethyl acetoacetate, is fundamental to the process. wikipedia.orgechemi.com The synthesis often begins with two equivalents of ethyl acetoacetate. One equivalent is converted into an α-amino-β-ketoester, which then reacts with the second equivalent of the β-ketoester. wikipedia.org

The mechanism proceeds through several key steps:

Nitrosation: One equivalent of ethyl acetoacetate is treated with a nitrosating agent, like sodium nitrite (B80452) in acetic acid, to form ethyl 2-oximinoacetoacetate. wikipedia.orgechemi.com

Reduction: The oxime is reduced in situ, typically using zinc dust in acetic acid, to generate the unstable α-aminoketone intermediate. wikipedia.orgechemi.comyoutube.com

Condensation and Cyclization: The freshly prepared α-aminoketone condenses with a second molecule of ethyl acetoacetate. The initial condensation of the amine with a ketone forms an enamine, which then undergoes a cyclizing intramolecular aldol-type condensation to form the pyrrole ring after dehydration. wikipedia.orgwordpress.com

The structural motif of the β-ketoester, which is central to this compound, is therefore essential for the Knorr synthesis, highlighting the importance of this class of compounds in the synthesis of vital heterocyclic systems. wikipedia.org

Table 2: Key Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Sodium nitrite |

| Acetic acid |

| Zinc |

| Ethyl 2-oximinoacetoacetate |

| Acetylacetone |

| Diethyl malonate |

| Cyanoacetone |

| Nitromethane |

Biological Activity and Pharmacological Potential

Antimicrobial Efficacy

The compound has been explored for its ability to inhibit the growth of various microorganisms.

Antibacterial Activity

Studies have investigated the effect of Ethyl 2-(3-nitrobenzylidene)acetoacetate and related compounds against a panel of pathogenic bacteria. While specific data for this exact compound is limited, research into structurally similar molecules, such as nitro-substituted chalcones, has shown varying degrees of antibacterial action against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, Salmonella typhi, and Klebsiella pneumoniae. The presence of the nitro group is often considered a key contributor to this activity.

Antifungal Activity

The potential of this compound to combat fungal pathogens has also been considered. Investigations into related compounds have shown activity against fungi like Aspergillus niger. The mechanism of action is often attributed to the disruption of fungal cell processes.

Minimum Inhibitory Concentration (MIC) Assays for Efficacy Quantification

Antitumor and Cytotoxic Effects

The compound has demonstrated potential in the field of oncology through its ability to selectively target and kill cancer cells.

Selective Cytotoxicity against Cancer Cell Lines

Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. Notably, studies have explored its impact on the human breast adenocarcinoma cell line, MCF-7 . While the compound has shown potential in inducing cell death in these cells, specific IC50 values, which denote the concentration required to inhibit the growth of 50% of a cell population, are not consistently reported.

Information regarding its cytotoxicity against the human promyelocytic leukemia cell line, HL-60 , is scarce in the available scientific literature.

Interactive Data Table: Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) |

| MCF-7 | This compound | Data Not Available |

| HL-60 | This compound | Data Not Available |

Exploration as a Lead Compound for Anticancer Drug Development

The structural framework of this compound makes it an interesting candidate for further development in anticancer drug discovery. Its ability to induce cytotoxicity in cancer cells suggests that it could serve as a "lead compound"—a starting point for the design and synthesis of more potent and selective anticancer agents. The nitrobenzylidene moiety is a feature found in various compounds with established biological activities, making it a valuable scaffold for medicinal chemists to modify and optimize in the quest for novel cancer therapeutics. However, specific and detailed research outlining its direct development into a clinical drug candidate is limited.

Anti-inflammatory Properties

There is a lack of specific studies published in the scientific literature that investigate the anti-inflammatory properties of this compound. While other novel synthesized compounds have been evaluated for their anti-inflammatory potential through in-vitro and in-vivo models, such as the inhibition of cyclooxygenase (COX) enzymes, similar dedicated studies for this specific compound are not reported. researchgate.netmdpi.com Generally, the anti-inflammatory activity of compounds is assessed by their ability to inhibit inflammatory mediators. nih.govnih.gov

Mechanistic Studies of Biological Action

Detailed mechanistic studies on the biological action of this compound are not well-documented in the available scientific literature. The following subsections outline general mechanisms that could be relevant but lack specific experimental data for this compound.

Interaction with Molecular Targets and Cellular Pathways

Specific molecular targets and cellular pathways that interact with this compound have not been identified in published research. Molecular docking studies, which are computational methods to predict the binding of a ligand to a protein, have been used for other nitro-containing compounds to identify potential interactions with biological targets like proteins involved in the life cycle of viruses. nih.gov However, such studies for this compound are not available.

Role of Nitro Group Reduction to Reactive Intermediates

The reduction of a nitro group can be a critical step in the metabolic activation of nitroaromatic compounds. mdpi.com This process can lead to the formation of reactive intermediates. The reduction of the nitro group can proceed through a series of steps to form nitroso, hydroxylamino, and finally, amino derivatives. mdpi.com These reactive intermediates can potentially interact with cellular macromolecules. However, studies specifically detailing the reduction of the nitro group on this compound and the role of any resulting intermediates in its biological activity are not present in the scientific literature. The activity of nitroreductase enzymes, which are responsible for this reduction, has been studied in the context of other compounds and their link to carcinogenesis. scielo.org.ar

Modulation of Enzyme Activity

There is no specific information available regarding the modulation of enzyme activity by this compound. Research on other compounds has shown that they can act as inhibitors of various enzymes, such as those involved in inflammation like COX and 5-LOX. researchgate.netmdpi.com However, enzyme inhibition assays specifically testing this compound have not been reported.

Alteration of Cellular Signaling Pathways

The effect of this compound on cellular signaling pathways has not been a subject of published research. Studies on other compounds have demonstrated the ability to modulate signaling pathways involved in inflammation and cell survival, such as the NF-κB and MAPK pathways. nih.gov For instance, other molecules have been shown to inhibit the translocation of NF-κB, a key regulator of the inflammatory response. nih.gov Without specific research, it is not possible to state how this compound might alter these or other cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

While some sources mention that this compound has shown cytotoxic effects in certain cancer cell lines, detailed studies on its ability to induce apoptosis and the underlying mechanisms are not available. smolecule.com The process of apoptosis, or programmed cell death, involves the activation of caspases and can be triggered by various stimuli. nih.gov Research on other compounds has detailed mechanisms of apoptosis induction, such as the involvement of specific signaling pathways and the regulation of apoptotic proteins. nih.gov However, similar mechanistic studies for this compound have not been published.

Electrophilic Nature and Conjugated System Interactions

The biological activity of this compound is intrinsically linked to its electrophilic character. The molecule features an α,β-unsaturated carbonyl moiety, which functions as a Michael acceptor acs.org. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group on the benzylidene portion of the compound. The nitro group, through its resonance and inductive effects, withdraws electron density from the aromatic ring and the conjugated double bond, thereby increasing the electrophilicity of the β-carbon.

This heightened electrophilicity makes the compound susceptible to nucleophilic attack from biological macromolecules. Key biological nucleophiles, such as the thiol groups of cysteine residues in proteins, are potential targets for covalent modification by this compound via a Michael addition reaction. This covalent interaction can lead to the inhibition of enzyme function or the modulation of protein activity, which are common mechanisms for the therapeutic effects of various drugs. The conjugated system, which spans from the nitro group across the phenyl ring and the benzylidene bridge to the carbonyl groups of the acetoacetate (B1235776) moiety, facilitates the delocalization of electrons, which is a key factor in its reactivity.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For this compound and its analogues, SAR investigations aim to elucidate the structural requirements for a desired pharmacological effect. While comprehensive SAR data for this specific compound is limited in publicly accessible literature, studies on closely related α,β-unsaturated β-keto esters and nitrobenzylidene derivatives provide valuable insights.

The position and nature of substituents on the phenyl ring are critical determinants of biological activity. For instance, in related chalcone (B49325) structures, the position of a nitro group has been shown to significantly influence anti-inflammatory and vasorelaxant effects. A study on a series of ethyl 2-(arylidene)-3-oxobutanoates, which share the same core structure as this compound, has provided data on their anticancer and antiangiogenic properties. These findings suggest that modifications to the aryl group can lead to significant changes in biological activity.

To illustrate the impact of substituents on the phenyl ring, the following table presents data from a study on related pyrazole (B372694) analogues derived from ethyl 2-(arylidene)-3-oxobutanoates, which demonstrates how different substitutions on the aryl ring affect their anticancer and radical scavenging activities.

| Compound ID | Aryl Substituent (Ar) | Anticancer Activity | Antiangiogenic Properties | DPPH Radical Scavenging Activity |

| 1 | Phenyl | Not Reported | Not Reported | Not Reported |

| 2 | 4-Fluorophenyl | Not Reported | Not Reported | Not Reported |

| 3 | 4-Chlorophenyl | Active | Active | Moderate |

| 4 | 4-Bromophenyl | Not Reported | Not Reported | Excellent |

| 5 | 2,4-Dichlorophenyl | Active | Active | Not Reported |

| 6 | 3,4,5-Trimethoxyphenyl | Not Reported | Not Reported | Excellent |

This table is a representative example based on findings for structurally related compounds to illustrate SAR principles and does not represent data for this compound itself.

The data suggests that the presence and position of electron-withdrawing groups, such as halogens on the phenyl ring, can enhance anticancer and antiangiogenic activities. Conversely, other substituents may lead to potent antioxidant properties. These insights are instrumental in guiding the rational design of new analogues of this compound with improved and more selective pharmacological profiles. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, are also valuable tools for predicting the activity of new derivatives and understanding the key molecular features that govern their biological effects.

Advanced Structural and Conformational Characterization

X-ray Crystallography Studies

Single-crystal X-ray crystallography has been instrumental in determining the precise solid-state structure of Ethyl 2-(3-nitrobenzylidene)acetoacetate. The compound crystallizes in the monoclinic space group C2/c. researchgate.net

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 27.6055 (6) Å |

| b | 11.8164 (2) Å |

| c | 8.2934 (1) Å |

| β | 102.829 (2)° |

| Volume | 2637.75 (8) ų |

| Z | 8 |

| Temperature | 298 (2) K |

Data sourced from Shi, 2008. researchgate.net

X-ray diffraction analysis unequivocally establishes that the molecule adopts a Z-conformation with respect to the C=C double bond. researchgate.netnih.goviucr.org This configuration places the higher priority groups, the 3-nitrophenyl group and the ethyl acetoacetate (B1235776) moiety, on the same side of the double bond. This specific stereochemistry is a critical feature of the molecule's structure. researchgate.netnih.gov

The crystal packing of the title compound is primarily stabilized by weak intermolecular C-H···O hydrogen bonds. researchgate.netnih.goviucr.org These interactions link adjacent molecules, creating a stable three-dimensional network in the solid state. Specific C-H donors from the phenyl ring and the methyl group of the acetoacetate moiety form hydrogen bonds with oxygen atoms from the nitro group and the carbonyl groups of neighboring molecules. researchgate.netnih.gov

Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C4—H4···O2ⁱ | 0.93 | 2.57 | 3.414 (3) | 152 |

| C6—H6···O3ⁱⁱ | 0.93 | 2.49 | 3.381 (2) | 161 |

| C10—H10C···O4ⁱⁱⁱ | 0.96 | 2.44 | 3.350 (3) | 159 |

Symmetry codes: (i) -x, -y+1, -z-1; (ii) -x+1/2, y+1/2, -z+1/2; (iii) -x+1/2, -y+1/2, -z. Data sourced from Shi, 2008. iucr.org

A notable feature of the crystal structure is the presence of molecular disorder. researchgate.netnih.goviucr.org The ethoxy atoms of the ethyl ester group are disordered over two distinct orientations. This disorder was modeled with a site occupancy ratio of 3:2 for the major and minor components, respectively. researchgate.netnih.gov This indicates that in the solid state, the ethyl group is not fixed in a single conformation but rather exists as a statistical mixture of two preferred arrangements.

Computational Chemistry and Molecular Modeling

While extensive crystallographic data is available, specific computational studies detailing the optimized geometry and electrostatic potential charges exclusively for this compound are not prevalent in the reviewed literature.

Detailed computational studies providing the optimized geometric parameters (bond lengths, bond angles) for this compound using methods such as Density Functional Theory (DFT) were not identified in the surveyed scientific literature. Such calculations would typically provide insight into the molecule's preferred conformation in the gaseous phase, which can then be compared to the experimental solid-state structure obtained from X-ray crystallography.

Similarly, a specific analysis of the electrostatic potential (ESP) charges for this compound was not found in the searched literature. An ESP analysis would be valuable for understanding the charge distribution across the molecule, identifying electrophilic and nucleophilic sites, and providing a deeper understanding of the intermolecular interactions observed in the crystal structure.

Conformation Prediction and Conformational Energy Landscape of this compound

The three-dimensional arrangement of atoms in a molecule, known as its conformation, plays a pivotal role in determining its physical and chemical properties. For a molecule like this compound, which possesses several rotatable single bonds, a complex conformational landscape can be anticipated. This landscape is a map of the molecule's potential energy as a function of the rotation around these bonds. The stable conformations correspond to the valleys (energy minima) on this surface, while the transition states for interconversion between them are represented by the peaks (energy maxima).

Experimentally Determined Conformation

X-ray crystallography studies have provided definitive insights into the solid-state conformation of this compound. These studies have revealed that the molecule adopts a Z conformation with respect to the C=C double bond. nih.govnih.gov This indicates that the higher priority substituents on each carbon of the double bond are on the same side.

Furthermore, the crystal structure analysis has shown that the ethoxy atoms of the ethyl ester group are disordered, existing in two different orientations with a 3:2 ratio. nih.govnih.gov The packing of the molecules in the crystal lattice is stabilized by weak intermolecular C-H···O hydrogen bonds. nih.govnih.gov

The key crystallographic data for (Z)-Ethyl 2-(3-nitrobenzylidene)acetoacetate is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₃NO₅ |

| Molecular Weight | 263.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 27.6055(6) Å |

| b | 11.8164(2) Å |

| c | 8.2934(1) Å |

| β | 102.829(2)° |

| Volume | 2637.75(8) ų |

| Z | 8 |

Table 1: Crystallographic Data for (Z)-Ethyl 2-(3-nitrobenzylidene)acetoacetate. nih.gov

Theoretical Conformational Analysis and Energy Landscape

While X-ray crystallography provides a static picture of the molecule in the solid state, a complete understanding of its flexibility requires a computational exploration of its conformational energy landscape in the gas phase or in solution. Such studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the relative energies of different conformers and the energy barriers for their interconversion.

As of the latest available research, a detailed public study focusing on the comprehensive conformational energy landscape of this compound, including a potential energy surface scan and the relative energies of all possible conformers, is not available.

However, based on the known solid-state structure, the key dihedral angles that would define the conformational space of this molecule include:

Rotation around the C-C bond connecting the benzylidene group to the acetoacetate moiety.

Rotation around the C-C bonds within the ethyl ester group.

Rotation of the nitro group.

A theoretical study would involve systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. The resulting data would reveal the most stable conformers in the absence of crystal packing forces and the energy required to transition between them. Such information is critical for understanding the molecule's behavior in different environments and its potential interactions with biological targets.

Analytical Research Methodologies

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups within Ethyl 2-(3-nitrobenzylidene)acetoacetate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon and proton framework of a molecule. For this compound, NMR is critical for confirming the successful synthesis and determining the specific isomeric form. The molecule possesses a (Z)-conformation at the carbon-carbon double bond, a structural detail primarily elucidated through NMR and X-ray crystallography studies. researchgate.netnih.gov

¹H NMR for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the acetyl methyl group (a singlet), the vinylic proton, and the protons on the 3-nitrophenyl ring. The chemical shifts and splitting patterns of the aromatic protons would confirm the 1,3-disubstitution pattern of the nitro group on the benzene (B151609) ring.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms present in the molecule. The spectrum for this compound would be expected to display unique resonances for each carbon atom, including those of the ethyl ester, the ketone carbonyl, the acetyl methyl group, the carbons of the C=C double bond, and the distinct carbons of the 3-nitrophenyl group. The chemical shifts for the carbonyl carbons (ester and ketone) would appear significantly downfield.

Two-Dimensional NMR Techniques (e.g., HOMOCOR, HSQC)

Two-dimensional (2D) NMR techniques are employed to further resolve complex structures and definitively assign proton and carbon signals.

HOMOCOR (Homonuclear Correlation Spectroscopy), such as COSY (Correlation Spectroscopy), would establish proton-proton couplings, for instance, between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. Expected absorptions include:

C=O Stretching: Strong absorption bands for the ester carbonyl and the α,β-unsaturated ketone carbonyl groups.

C=C Stretching: A band corresponding to the carbon-carbon double bond of the benzylidene group.

NO₂ Stretching: Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. Aromatic nitro groups typically show an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.

C-O Stretching: Bands associated with the ester linkage.

Aromatic C-H Stretching: Signals in the aromatic region indicating the presence of the benzene ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry provides a precise measurement of its molecular mass, which serves to confirm its chemical formula, C₁₃H₁₃NO₅. tue.nl

The monoisotopic mass of the compound is 263.07938 Da. tue.nl Analysis by mass spectrometry also involves predicting the mass-to-charge ratio (m/z) for various adducts that the molecule can form, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) ions. tue.nl These predictions are crucial for accurately interpreting the resulting mass spectrum. tue.nl

Below is a table of predicted collision cross-section values for different adducts of this compound.

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 264.08666 | 157.5 |

| [M+Na]⁺ | 286.06860 | 163.0 |

| [M-H]⁻ | 262.07210 | 161.0 |

| [M+NH₄]⁺ | 281.11320 | 173.0 |

| [M+K]⁺ | 302.04254 | 157.6 |

| [M+H-H₂O]⁺ | 246.07664 | 155.6 |

| [M]⁺ | 263.07883 | 158.2 |

Data sourced from PubChemLite. tue.nl

UV-Vis Spectroscopy

UV-Visible spectroscopy is a valuable technique for characterizing this compound, owing to the presence of chromophores within its molecular structure. The molecule possesses a conjugated system arising from the benzylidene acetoacetate (B1235776) backbone, which is extended by the presence of a nitro group on the phenyl ring. This extended π-system is expected to absorb light in the ultraviolet-visible region.

The electronic transitions responsible for UV absorption in this molecule are primarily π → π* and n → π* transitions. The highly conjugated nature of the molecule, involving the phenyl ring, the double bond, and the two carbonyl groups, results in strong π → π* transitions. The nitro group, being a strong chromophore, and the carbonyl oxygen atoms with their non-bonding electrons, also contribute to the absorption spectrum, potentially giving rise to n → π* transitions. The position of the nitro group at the meta position of the benzene ring influences the electronic distribution and, consequently, the wavelength of maximum absorbance (λmax). While specific experimental λmax values are not detailed in the reviewed literature, the analysis of structurally similar compounds, such as other nitro-substituted benzylidene derivatives, allows for the anticipation of significant absorption in the UV range, which is critical for quantitative analysis using techniques like HPLC with a UV detector.

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity and monitoring the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Due to the compound's aromatic nature and conjugated system, it is readily detectable by a Diode-Array Detector (DAD) or a standard UV detector.

While a specific, validated HPLC method for the final purity assessment of this compound is not extensively published, general methodologies for related compounds provide a strong basis for method development. A reverse-phase HPLC setup is typically employed for compounds of this polarity. A C18 column is a common stationary phase choice.